Cas no 1187165-45-2 (2-(2-Iodobenzoyl)-3-methylpyridine)

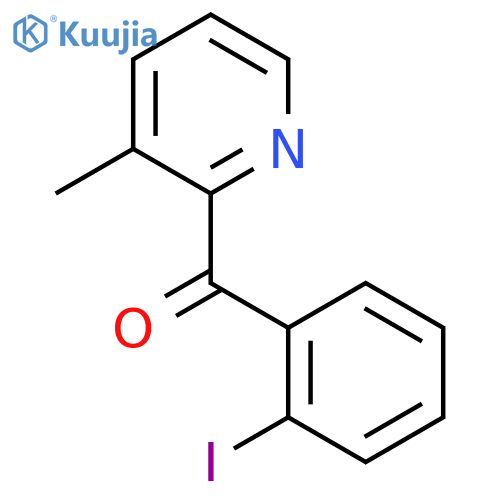

1187165-45-2 structure

商品名:2-(2-Iodobenzoyl)-3-methylpyridine

CAS番号:1187165-45-2

MF:C13H10INO

メガワット:323.129075527191

MDL:MFCD13152785

CID:4684458

2-(2-Iodobenzoyl)-3-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-(2-Iodobenzoyl)-3-methylpyridine

- (2-Iodophenyl)(3-methylpyridin-2-yl)methanone

-

- MDL: MFCD13152785

- インチ: 1S/C13H10INO/c1-9-5-4-8-15-12(9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3

- InChIKey: LUECUPAUPUABEK-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC=CC=1C(C1C(C)=CC=CN=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 256

- トポロジー分子極性表面積: 30

2-(2-Iodobenzoyl)-3-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB363113-2 g |

2-(2-Iodobenzoyl)-3-methylpyridine, 97%; . |

1187165-45-2 | 97% | 2g |

€1400.00 | 2023-06-20 | |

| Ambeed | A421221-1g |

(2-Iodophenyl)(3-methylpyridin-2-yl)methanone |

1187165-45-2 | 97% | 1g |

$371.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656653-1g |

(2-Iodophenyl)(3-methylpyridin-2-yl)methanone |

1187165-45-2 | 98% | 1g |

¥5399.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656653-5g |

(2-Iodophenyl)(3-methylpyridin-2-yl)methanone |

1187165-45-2 | 98% | 5g |

¥15388.00 | 2024-08-09 | |

| Fluorochem | 202996-5g |

2-(2-Iodobenzoyl)-3-methylpyridine |

1187165-45-2 | 97% | 5g |

£1702.00 | 2022-03-01 | |

| abcr | AB363113-1 g |

2-(2-Iodobenzoyl)-3-methylpyridine, 97%; . |

1187165-45-2 | 97% | 1g |

€954.60 | 2023-06-20 | |

| Chemenu | CM488120-1g |

(2-Iodophenyl)(3-methylpyridin-2-yl)methanone |

1187165-45-2 | 97% | 1g |

$367 | 2022-06-14 | |

| Fluorochem | 202996-1g |

2-(2-Iodobenzoyl)-3-methylpyridine |

1187165-45-2 | 97% | 1g |

£554.00 | 2022-03-01 | |

| TRC | I091570-500mg |

2-(2-Iodobenzoyl)-3-methylpyridine |

1187165-45-2 | 500mg |

$ 735.00 | 2022-06-04 | ||

| Fluorochem | 202996-2g |

2-(2-Iodobenzoyl)-3-methylpyridine |

1187165-45-2 | 97% | 2g |

£837.00 | 2022-03-01 |

2-(2-Iodobenzoyl)-3-methylpyridine 関連文献

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

1187165-45-2 (2-(2-Iodobenzoyl)-3-methylpyridine) 関連製品

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1187165-45-2)2-(2-Iodobenzoyl)-3-methylpyridine

清らかである:99%

はかる:1g

価格 ($):334.0